molecular formula C20H17ClN2O2S B12909353 3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- CAS No. 178870-45-6

3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl-

Cat. No.: B12909353
CAS No.: 178870-45-6
M. Wt: 384.9 g/mol
InChI Key: HVZVBIOFVWTMMC-WSDLNYQXSA-N
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Description

3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- is a complex organic compound that belongs to the class of furancarbothioamides. These compounds are characterized by the presence of a furan ring, a carbothioamide group, and various substituents that can significantly influence their chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carbothioamide Group: This step may involve the reaction of a furan derivative with thiourea or related compounds under specific conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions may target the carbothioamide group or other reducible moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.

Major Products

The major products formed from these reactions will depend on the specific reaction pathways and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- exerts its effects will depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other furancarbothioamides with different substituents. Examples include:

  • 3-Furancarbothioamide, N-(4-chloro-3-(((methoxy)imino)methyl)phenyl)-2-methyl-
  • 3-Furancarbothioamide, N-(4-bromo-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl-

Properties

CAS No.

178870-45-6

Molecular Formula

C20H17ClN2O2S

Molecular Weight

384.9 g/mol

IUPAC Name

N-[4-chloro-3-[(E)-phenylmethoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide

InChI

InChI=1S/C20H17ClN2O2S/c1-14-18(9-10-24-14)20(26)23-17-7-8-19(21)16(11-17)12-22-25-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26)/b22-12+

InChI Key

HVZVBIOFVWTMMC-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OCC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOCC3=CC=CC=C3

Origin of Product

United States

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